molecular formula C15H20N5O14P3 B13440517 [[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13440517
M. Wt: 587.27 g/mol
InChI Key: HZKYQOLEFZGDBE-SDBHATRESA-N
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Description

6-Furfuryladenosine-5’-triphosphate (6-Fu-ATP) is an analogue of adenosine-5’-triphosphate (ATP) where one hydrogen of the 6-amino group is substituted by a furfuryl moiety. This modification makes 6-Furfuryladenosine-5’-triphosphate a valuable tool in biochemical and pharmacological research, particularly in studies involving modified receptor proteins and kinase substrate relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Furfuryladenosine-5’-triphosphate typically involves the following steps:

    Starting Material: The synthesis begins with adenosine-5’-triphosphate.

    Furfurylation: The 6-amino group of adenosine-5’-triphosphate is substituted with a furfuryl moiety. This step often requires the use of furfuryl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified using chromatographic techniques to obtain pure 6-Furfuryladenosine-5’-triphosphate.

Industrial Production Methods

Industrial production of 6-Furfuryladenosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-Furfuryladenosine-5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The furfuryl moiety can be substituted with other functional groups under specific conditions.

    Hydrolysis: Like adenosine-5’-triphosphate, 6-Furfuryladenosine-5’-triphosphate can undergo hydrolysis to form 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.

    Oxidation and Reduction: The furfuryl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Substitution Reactions: Various substituted derivatives of 6-Furfuryladenosine-5’-triphosphate.

    Hydrolysis: 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.

    Oxidation and Reduction: Oxidized or reduced forms of the furfuryl group.

Scientific Research Applications

6-Furfuryladenosine-5’-triphosphate has several scientific research applications:

    Biochemistry: Used to study kinase substrate relationships and modified receptor proteins.

    Pharmacology: Investigated for its potential effects on cellular signaling pathways.

    Molecular Biology: Utilized in studies involving nucleotide analogues and their interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications in targeting specific cellular pathways.

    Industry: Employed in the development of biochemical assays and diagnostic tools

Mechanism of Action

6-Furfuryladenosine-5’-triphosphate exerts its effects by interacting with specific molecular targets, such as modified receptor proteins and kinases. The furfuryl moiety allows for unique interactions that can modulate the activity of these targets. The compound can influence various cellular pathways, including those involved in energy metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyladenosine-5’-triphosphate (6-Bn-ATP)
  • 6-Cyclohexyladenosine-5’-triphosphate (6-cHe-ATP)
  • 6-Cyclopentyladenosine-5’-triphosphate (6-cPe-ATP)
  • 6-Phenylethyladenosine-5’-triphosphate (6-PhEt-ATP)

Uniqueness

6-Furfuryladenosine-5’-triphosphate is unique due to the presence of the furfuryl moiety, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets that are not possible with other analogues. The furfuryl group also enhances the compound’s stability and reactivity under certain conditions .

Properties

Molecular Formula

C15H20N5O14P3

Molecular Weight

587.27 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H20N5O14P3/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1

InChI Key

HZKYQOLEFZGDBE-SDBHATRESA-N

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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